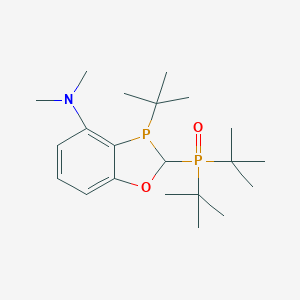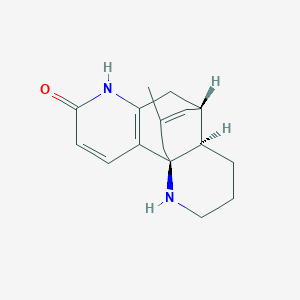
huperzine-B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Huperzine B is an alkaloid derived from the plant Huperzia serrata. It is known for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor, which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various chemical routes. One method involves the use of a chiral acid to form a chiral acid salt, followed by recrystallization from an organic solvent and basification with an alkali to obtain optically pure huperzine B . Another approach involves the preparation of ethosomes using the ethanol injection method, which optimizes the transdermal delivery of huperzine B .
Industrial Production Methods: Industrial production of huperzine B often involves the extraction from Huperzia serrata. The plant material is processed to isolate the alkaloid, which is then purified for use in pharmaceutical applications .
化学反応の分析
Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving huperzine B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of huperzine B include various derivatives that exhibit enhanced acetylcholinesterase inhibitory activity. These derivatives are often tested for their potential use in treating Alzheimer’s disease and other neurodegenerative conditions .
科学的研究の応用
Huperzine B has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its neuroprotective effects and potential to enhance cognitive function. In medicine, huperzine B is being explored as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress and apoptosis . Additionally, huperzine B is used in the pharmaceutical industry to develop new drugs targeting neurodegenerative diseases .
作用機序
Huperzine B exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive function. The compound also interacts with other molecular targets, including NMDA receptors, to provide neuroprotective effects . The pathways involved in its mechanism of action include the regulation of acetylcholine levels and protection against oxidative stress and mitochondrial dysfunction .
類似化合物との比較
Huperzine B is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil. While all these compounds share the ability to inhibit acetylcholinesterase, huperzine B is unique due to its natural origin and additional neuroprotective properties . Similar compounds include huperzine A, which is also derived from Huperzia serrata and has similar therapeutic effects . Other related compounds are various lycopodium alkaloids, which have been studied for their acetylcholinesterase inhibitory activity .
Conclusion
Huperzine B is a promising compound with significant potential in treating neurodegenerative diseases. Its unique chemical structure, diverse reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research on huperzine B and its derivatives may lead to the development of new and effective treatments for conditions like Alzheimer’s disease.
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
(1S,9S,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1 |
InChIキー |
YYWGABLTRMRUIT-HSMVNMDESA-N |
異性体SMILES |
CC1=C[C@@H]2CC3=C(C=CC(=O)N3)[C@]4(C1)[C@@H]2CCCN4 |
正規SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


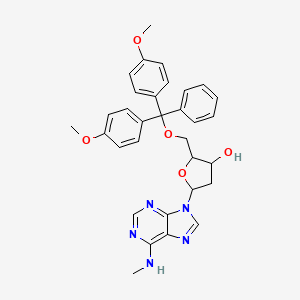
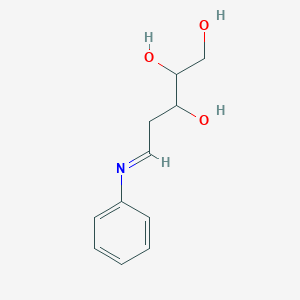
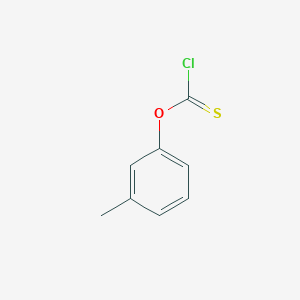
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)
![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)
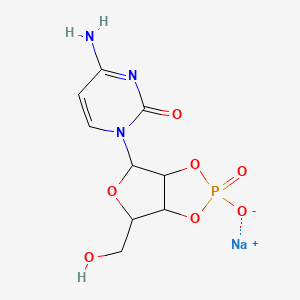

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)
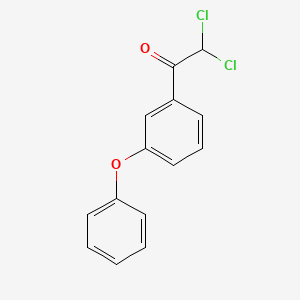
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
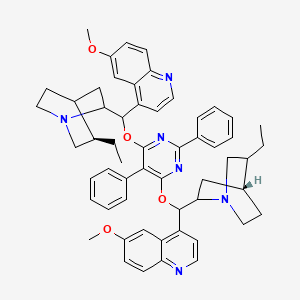
![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
